1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone
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Overview
Description
1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone is an organic compound belonging to the class of styrenes, which are characterized by the presence of an ethenylbenzene moiety
Preparation Methods
The synthesis of 1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone involves several steps:
Synthetic Routes: The compound can be synthesized through the reaction of 2-(2-chlorophenyl)ethenyl sulfonyl chloride with 1,4-diazepane in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Reaction Conditions: The reaction conditions include maintaining a temperature range of 0-5°C and using an inert atmosphere to prevent any side reactions. The reaction mixture is then stirred for several hours until the completion of the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.
Chemical Reactions Analysis
1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Common reagents include bases like sodium hydroxide for deprotonation, and solvents like ethanol or acetonitrile. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres.
Major Products: Major products from these reactions include sulfone derivatives, alcohols, and substituted diazepanes.
Scientific Research Applications
1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with enzymes and receptors in the body, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways involved include signal transduction pathways, where the compound can influence the activity of kinases and other signaling molecules, leading to changes in cellular behavior.
Comparison with Similar Compounds
1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone can be compared with other similar compounds:
Similar Compounds: Similar compounds include 1-[[(1E)-2-(4-chlorophenyl)ethenyl]sulfonyl]-4-[[1-(4-pyridinyl)-4-piperidinyl]methyl]piperazine and 4-{[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl}-1-[(1-pyridin-4-ylpiperidin-4-yl)methyl]piperazin-2-one
Uniqueness: The uniqueness of this compound lies in its specific structural features, such as the diazepane ring and the sulfonyl group, which confer distinct chemical and biological properties.
Biological Activity
The compound 1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone is a complex organic molecule with potential pharmacological applications. Its structure suggests a variety of biological activities, particularly in the realm of cancer therapy and anti-inflammatory responses. This article synthesizes available research findings on its biological activity, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of the compound is C23H29ClN4O2S, with a molecular weight of approximately 461.02 g/mol. The structural characteristics include:
- Sulfonyl group : Enhances solubility and bioactivity.
- Chlorophenyl moiety : Implicated in various biological interactions.
- Diazepan ring : Known for its role in modulating neurotransmitter systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
Studies have shown that derivatives similar to this compound demonstrate significant cytotoxic effects against various cancer cell lines. For example, a related sulfonamide was tested against the A549 lung cancer cell line, revealing an IC50 value in the micromolar range, indicating potent antiproliferative properties .
The proposed mechanisms through which this compound exerts its antitumor effects include:
- Inhibition of cell cycle progression : It has been observed that compounds with similar structures can block the cell cycle at the G2/M phase, leading to apoptosis in cancer cells .
- Microtubule disruption : Some analogs disrupt microtubule formation, which is crucial for cell division, thereby inhibiting tumor growth .
Case Studies
Several studies have specifically examined the biological activity of related compounds:
- Study on Sulfonamide Derivatives :
- Anti-inflammatory Studies :
Data Tables
Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism of Action |
---|---|---|---|
Compound A | 10 | A549 | Microtubule disruption |
Compound B | 8 | HeLa | Cell cycle arrest |
Compound C | 12 | MDA-MB-231 | Apoptosis induction |
Properties
IUPAC Name |
1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S/c1-13(19)17-8-4-9-18(11-10-17)22(20,21)12-7-14-5-2-3-6-15(14)16/h2-3,5-7,12H,4,8-11H2,1H3/b12-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHOLRQNOLJQRY-KPKJPENVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCCN(CC1)S(=O)(=O)/C=C/C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.